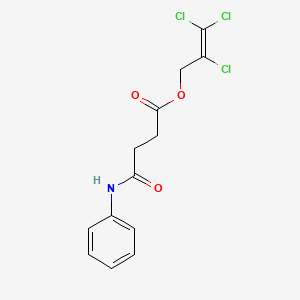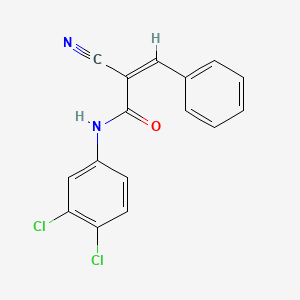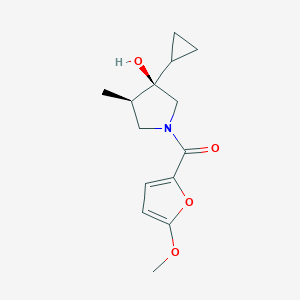
2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and synthesis of complex organic compounds like "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" involve intricate chemical reactions and detailed molecular structure analyses. These compounds often exhibit unique physical and chemical properties due to their specific functional groups and molecular arrangements.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, including Knoevenagel condensation, which is a critical reaction for synthesizing α,β-unsaturated carbonyl compounds from aldehydes and ketones. An example related to the synthesis process involves ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). This method could be adapted for synthesizing compounds with similar structures to "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate".
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior. X-ray diffraction studies provide insights into the crystalline structure and conformation of synthesized compounds. The monoclinic crystal system and Z conformation about the C=C bond observed in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate could offer parallels to the structural characteristics of our compound of interest (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. The reactivity towards nucleophiles, electrophiles, and radicals can be inferred from studies on similar compounds. For example, the reaction of substituted 4-oxobutanoic acids with binucleophiles highlights the impact of substituents on reaction outcomes, forming different fused tricyclic systems (Grinev et al., 2017).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are determined by the molecular structure. For instance, the crystal and molecular structure analysis of related compounds provides essential data for predicting these physical characteristics (Nayak et al., 2014).
Chemical Properties Analysis
The chemical behavior, including stability, reactivity, and interactions with other molecules, is crucial for applications in various fields. Chemoselectivity in reactions involving similar compounds to ethyl 4,4,4-trifluoro-3-oxobutanoate demonstrates the nuanced control achievable over product formation, a principle that can be applied to understand the reactivity of "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" (Berbasov et al., 2003).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Diverse Trifluoromethyl Heterocycles from a Single Precursor
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the method's efficiency and versatility in producing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Novel Scaffolds for Urease Inhibition
Novel Indole-Based Hybrid Oxadiazole Scaffolds
The study focused on synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent in vitro inhibitory potential against the urease enzyme. This research underscores the potential of these compounds in developing new therapeutic agents (Nazir et al., 2018).
Photocatalytic Water Treatment
Photocatalytic Removal of 2,4,6-Trichlorophenol
The photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO was explored as a method for abating this toxic water pollutant. The study optimized operating parameters for maximum degradation efficiency, offering insights into the photocatalytic water treatment's potential for environmental remediation (Gaya et al., 2010).
Novel Heterocyclic Compounds
Facile Construction of Novel Heterocyclic Compounds
A method was developed for preparing novel heterocyclic compounds through a three-component, one-pot synthesis. This research highlights the potential of 3-oxobutanoates in facilitating the reaction and generating heterocyclic compounds without a catalyst, which could be significant for pharmaceutical and material science applications (Rajkumar et al., 2015).
Propriétés
IUPAC Name |
2,3,3-trichloroprop-2-enyl 4-anilino-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3/c14-10(13(15)16)8-20-12(19)7-6-11(18)17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRBQUTRYTRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)